2-Deoxyecdysone 22-phosphate

Description

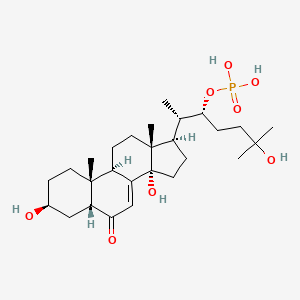

Structure

3D Structure

Properties

Molecular Formula |

C27H45O8P |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

[(2S,3R)-2-[(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23+,25+,26+,27+/m0/s1 |

InChI Key |

AOKIBCRWTSJHIE-XNSSJAPWSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)OP(=O)(O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

Synonyms |

2-deoxyecdysone-22-phosphate |

Origin of Product |

United States |

Biological Occurrence and Developmental Localization of 2 Deoxyecdysone 22 Phosphate

Phylogenetic Distribution and Identification in Arthropod Species

The presence of 2-Deoxyecdysone (B1253580) 22-phosphate has been documented across a range of insect species, highlighting its conserved role in arthropod physiology.

Presence in Schistocerca gregaria and Locusta migratoria (Orthoptera)

In the desert locust, Schistocerca gregaria, and the migratory locust, Locusta migratoria, 2-Deoxyecdysone 22-phosphate has been identified as a significant ecdysteroid conjugate. lookchem.comrsc.org Research has shown that in S. gregaria, the ovaries produce substantial quantities of ecdysteroids, primarily as highly polar conjugates, which are then transferred to the eggs. rsc.org Among these, this compound is one of the most abundant. rsc.org Its structure, along with that of ecdysone (B1671078) 22-phosphate, was determined through methods such as fast atom bombardment mass spectrometry and NMR spectroscopy. rsc.orgrsc.org Similarly, in L. migratoria, this compound is a major ecdysteroid conjugate donated by the female to its offspring. lookchem.com During embryonic development, this conjugate is hydrolyzed to release the free form, 2-deoxyecdysone. lookchem.com The enzyme responsible for the phosphorylation, ATP: 2-deoxyecdysone 22-phosphotransferase, has been characterized in the follicle cells of S. gregaria. bioone.org

Detection in Bombyx mori (Lepidoptera)

The silkworm, Bombyx mori, has been a key model organism for studying ecdysteroid metabolism. While ecdysteroid 22-phosphates are prevalent in the ovaries and serve as a reservoir for active hormones during embryogenesis, the profile of these conjugates can vary. bioone.orgresearchgate.net In B. mori, ecdysteroid-phosphates, including C-22 phosphoric esters, are predominantly found in the ovaries. bioone.org The conversion of these stored phosphates to free ecdysteroids is a critical step for embryonic development and is catalyzed by the enzyme ecdysteroid-phosphate phosphatase (EPPase). bioone.org The enzyme ecdysteroid 22-kinase (EcKinase), responsible for the phosphorylation of ecdysteroids at the C-22 position, has also been purified and characterized from the ovaries of B. mori. researchgate.net

Identification in Drosophila melanogaster (Diptera)

In the fruit fly, Drosophila melanogaster, various ecdysteroid phosphates have been identified, indicating a complex regulation of hormone levels. While ecdysone 22-phosphate has been found in adult ovaries, the presence of this compound is part of a broader spectrum of ecdysteroid metabolism. oup.comeje.cz The genes responsible for the final hydroxylation steps in ecdysone biosynthesis have been identified in Drosophila, shedding light on the pathways that produce the precursors for phosphorylation. researchgate.net For instance, the disembodied (dib) gene is involved in the conversion of the ketotriol to 2-deoxyecdysone. researchgate.net Recent genetic studies have also focused on identifying the ecdysteroid kinase genes responsible for producing these phosphate (B84403) conjugates. nih.gov

Observations in other Insecta species

The occurrence of this compound and other ecdysteroid phosphates is not limited to the aforementioned species. For example, in the cotton leafworm, Spodoptera littoralis, newly laid eggs contain primarily this compound. researchgate.netliverpool.ac.uk This suggests a conserved strategy across different insect orders to utilize phosphorylated ecdysteroids for embryonic needs. The table below summarizes the identification of this compound and related compounds in various insect species.

| Species | Order | Compound(s) Identified | Reference(s) |

| Schistocerca gregaria | Orthoptera | This compound, Ecdysone 22-phosphate, 20-Hydroxyecdysone (B1671079) 22-phosphate, 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate | rsc.orgoup.comresearcher.life |

| Locusta migratoria | Orthoptera | This compound | lookchem.comoup.comnormalesup.org |

| Bombyx mori | Lepidoptera | Ecdysteroid 22-phosphates (general), 2-Deoxyecdysone (precursor) | bioone.orgresearchgate.netbioone.org |

| Drosophila melanogaster | Diptera | Ecdysone 22-phosphate, 2-Deoxyecdysone (biosynthetic intermediate) | oup.comeje.czresearchgate.net |

| Spodoptera littoralis | Lepidoptera | This compound | researchgate.netliverpool.ac.uk |

| Manduca sexta | Lepidoptera | 26-Hydroxyecdysone 26-phosphate | oup.com |

| Pieris brassicae | Lepidoptera | Ecdysteroid phosphates (general) | oup.com |

Tissue-Specific Accumulation and Ontogenetic Dynamics

The localization of this compound is highly specific, both in terms of the tissues where it is found and the developmental stages during which it is most abundant.

Concentration in Ovaries and Eggs

A consistent finding across multiple insect species is the high concentration of ecdysteroid phosphates, including this compound, in the ovaries and newly laid eggs. rsc.orgrsc.orgbioone.orgoup.comeje.czliverpool.ac.ukresearcher.lifebioone.org This maternal provisioning of hormone precursors is essential for the subsequent embryonic development, which occurs before the embryo's own steroidogenic tissues are fully functional.

In Schistocerca gregaria, the ovaries are the site of production for these polar conjugates, which are then sequestered into the developing oocytes. rsc.org Newly laid eggs of this species contain four major ecdysteroid conjugates, one of which is this compound. researcher.life The concentration of these phosphates is significant, serving as a substantial reservoir of hormonal potential.

Similarly, in Bombyx mori, the ovaries accumulate ecdysteroid phosphates which are stored in yolk granules. bioone.orgresearchgate.net These maternally derived conjugates are later mobilized during embryogenesis. bioone.org In Spodoptera littoralis, the ovaries and eggs are also the primary sites for the accumulation of 2-deoxyecdysone and its 22-phosphate derivative. liverpool.ac.uk

In Drosophila melanogaster, radiotracer experiments have demonstrated the presence of ecdysone 22-phosphate in the ovaries, where it is specifically bound to proteins. eje.cz This binding may play a role in the storage and stability of the hormone conjugate within the oocyte. The table below provides a summary of the tissue-specific accumulation of this compound.

| Species | Tissue | Compound | Function | Reference(s) |

| Schistocerca gregaria | Ovaries, Eggs | This compound | Maternal provisioning, storage form for embryogenesis | rsc.orgresearcher.life |

| Locusta migratoria | Ovaries, Eggs | This compound | Maternal provisioning for offspring | lookchem.com |

| Bombyx mori | Ovaries, Eggs | Ecdysteroid 22-phosphates | Storage in yolk granules for embryonic use | bioone.orgresearchgate.net |

| Drosophila melanogaster | Ovaries | Ecdysone 22-phosphate | Protein-bound storage | eje.cz |

| Spodoptera littoralis | Ovaries, Eggs | This compound | Primary ecdysteroid conjugate in newly laid eggs | liverpool.ac.uk |

Fluctuations during Embryonic Development

This compound is a significant maternally-derived ecdysteroid conjugate found in the newly laid eggs of several insect species, where it functions as a stable, inactive storage form of molting hormone. nih.govoup.com During oogenesis, the adult female synthesizes and accumulates these polar conjugates, which are then sequestered into the developing oocytes. rsc.orgliverpool.ac.uk In species such as the desert locust, Schistocerca gregaria, and the migratory locust, Locusta migratoria, this compound is one of the primary ecdysteroid phosphates present at the time of oviposition. nih.govliverpool.ac.ukresearchgate.net

The concentration of this compound fluctuates significantly throughout embryonic development. Initially, its levels are high in newly laid eggs. nih.gov As embryogenesis proceeds, these stored phosphate conjugates undergo enzymatic hydrolysis, a process catalyzed by specific phosphatases, to release the free steroid. core.ac.ukresearchgate.net This liberation of 2-deoxyecdysone is a critical step, as it provides the precursor for the synthesis of active ecdysteroid hormones. researchgate.net

The released 2-deoxyecdysone can then be hydroxylated at various positions, notably at C-20 to form 2-deoxy-20-hydroxyecdysone, or at C-2 to form ecdysone, which is subsequently hydroxylated to 20-hydroxyecdysone (20E), the major active molting hormone in many insects. core.ac.ukencyclopedia.pub The peaks of free, active ecdysteroids derived from these stored phosphates are correlated with key developmental events in the embryo, such as the formation and deposition of embryonic cuticles. core.ac.ukijbs.com Therefore, the decline in this compound levels during embryogenesis is directly linked to the controlled release of hormones necessary for regulating developmental processes before the embryo's own steroidogenic tissues become functional. researchgate.net In the later stages of development in S. gregaria, the metabolic products of the released ecdysone include ecdysonoic acid and 3-acetylecdysone 2-phosphate. core.ac.uk

The table below summarizes the major ecdysteroid 22-phosphates identified in the newly laid eggs of the desert locust, Schistocerca gregaria.

| Compound | Species Detected In |

|---|---|

| This compound | Schistocerca gregaria, Locusta migratoria, Spodoptera littoralis |

| Ecdysone 22-phosphate | Schistocerca gregaria, Locusta migratoria |

| 20-Hydroxyecdysone 22-phosphate | Schistocerca gregaria, Locusta migratoria |

| 2-Deoxy-20-hydroxyecdysone 22-phosphate | Schistocerca gregaria, Locusta migratoria |

Presence in Other Tissues and Life Stages

Beyond its primary role as a stored maternal hormone in eggs, this compound has been identified in other tissues and at different life stages, reflecting its diverse metabolic functions. The synthesis of this compound occurs in the ovaries of adult female insects, specifically within the follicle cells, before being transported into the oocytes. liverpool.ac.ukeje.cz This ovarian synthesis is a key process in provisioning the embryo with the necessary hormonal precursors for development. rsc.org For instance, studies on Spodoptera littoralis have shown that ovaries can convert radiolabelled 2-deoxyecdysone into this compound. liverpool.ac.uk

In larval stages of some lepidopteran insects, such as Spodoptera littoralis, the formation of ecdysteroid phosphates, including 22-phosphates, occurs in the midgut cytosol. nih.gov In this context, phosphorylation serves as an inactivation pathway. Ecdysteroids circulating in the hemolymph are taken up by the midgut tissues and conjugated to phosphate groups, which renders them biologically inactive and facilitates their excretion. nih.gov This process is part of the hormonal clearance mechanism that ensures ecdysteroid titers are precisely regulated during larval molting cycles. nih.gov

Biosynthetic Pathways of 2 Deoxyecdysone 22 Phosphate

Phosphoconjugation as a Phase II Metabolic Transformation

Phosphoconjugation represents a significant Phase II metabolic transformation for ecdysteroids, a class of steroid hormones that govern molting, development, and reproduction in insects. biorxiv.orgoup.com This process involves the addition of a phosphate (B84403) group to the ecdysteroid molecule, a reaction that generally leads to their inactivation. doi.org The resulting ecdysteroid phosphates, such as 2-deoxyecdysone (B1253580) 22-phosphate, are considered physiologically inactive forms. researchgate.netnih.gov

This reversible phosphorylation is a key strategy for hormone storage and recycling. oup.com For instance, in some insects, these phosphate conjugates are synthesized in or transported to the oocyte, where they are stored. biorxiv.orgoup.com After fertilization, these stored conjugates can be hydrolyzed by phosphatases back into active hormones to regulate embryonic development. biorxiv.orgoup.com This mechanism of forming and hydrolyzing phosphate conjugates allows for precise control over the levels of active ecdysteroids. researchgate.net

The phosphorylation can occur at several hydroxylated positions on the ecdysteroid nucleus, including C-2, C-3, C-22, and C-26. biorxiv.orgoup.com The formation of 22-phosphate esters, such as 2-deoxyecdysone 22-phosphate, is a common route of ecdysteroid metabolism. liverpool.ac.ukportlandpress.com

Enzymatic Phosphorylation of Ecdysteroid Precursors

The formation of this compound is an enzymatic process catalyzed by specific kinases that recognize ecdysteroid precursors as substrates.

Ecdysteroid kinases exhibit a degree of substrate specificity in the phosphorylation of ecdysteroids at the C-22 position. The enzyme responsible for this reaction in the silkworm, Bombyx mori, has been shown to act on several ecdysteroids, including 2-deoxyecdysone, ecdysone (B1671078), and 20-hydroxyecdysone (B1671079), converting them into their respective 22-phosphate conjugates. ebi.ac.uk This indicates that the kinase can recognize and phosphorylate a range of ecdysteroid structures.

The phosphorylation at the C-22 hydroxyl group is particularly significant as this position is important for the biological activity of the hormone. eje.cz By targeting this site, the kinase effectively inactivates the hormone. The cytosolic phosphotransferase from Schistocerca gregaria follicle cells, which also produces 22-phosphates, is dependent on ATP/Mg²⁺ for its activity. eje.cz

Ecdysteroid kinases (EcKs) are the enzymes responsible for the phosphorylation of ecdysteroids, leading to the formation of ecdysteroid-phosphate conjugates. biorxiv.orgnih.gov These enzymes play a crucial role in the reversible inactivation of ecdysteroids. biorxiv.orgoup.com The conversion of free ecdysteroids to their 22-phosphate esters is mediated by an ecdysteroid 22-kinase (EcKinase). researchgate.netnih.gov

The function of these kinases is part of a reciprocal process; the resulting ecdysteroid 22-phosphates can be hydrolyzed back to their active, free forms by the action of an ecdysteroid-phosphate phosphatase (EPPase). doi.orgresearchgate.net This dynamic interplay between kinases and phosphatases is essential for managing the levels of active hormones within the insect body, particularly in the ovary-egg system. researchgate.netnih.gov

To date, two key ecdysteroid kinases involved in 22-phosphate formation have been biochemically and genetically characterized: BmEc22K from the silkworm, Bombyx mori, and AgEcK2 from the mosquito, Anopheles gambiae. biorxiv.orgoup.comnih.gov

BmEc22K : This enzyme, isolated from the ovaries of B. mori, is responsible for the production of ecdysteroid 22-phosphates. biorxiv.orgnih.gov It belongs to the ecdysteroid kinase-like (EcKL) gene family, specifically to subfamily A. oup.comnih.gov BmEc22K phosphorylates the C-22 hydroxyl group of ecdysteroids, rendering them inactive. doi.org These inactive conjugates are then stored in the oocyte. doi.org

AgEcK2 : This kinase, found in A. gambiae, produces 20-hydroxyecdysone 22-phosphate in virgin females. biorxiv.orgnih.gov It is also a member of the EcKL gene family but belongs to subfamily D. oup.comnih.gov

The existence of these two kinases in different subfamilies of the EcKL gene family suggests that ecdysteroid kinase activity may have evolved independently in these lineages. oup.comoup.com

Table 1: Characterized Ecdysteroid 22-Kinases

| Enzyme | Species | Subfamily | Function |

| BmEc22K | Bombyx mori | A | Produces ecdysteroid 22-phosphates in the ovary. biorxiv.orgnih.gov |

| AgEcK2 | Anopheles gambiae | D | Produces 20E 22-phosphate in virgin females. biorxiv.orgnih.gov |

Role of Ecdysteroid Kinases (EcKs) in 22-Phosphate Formation.

Precursor Relationship with 2-Deoxyecdysone

2-Deoxyecdysone serves as a direct precursor in the biosynthesis of this compound. liverpool.ac.ukportlandpress.comnormalesup.org In several insect species, 2-deoxyecdysone is a key intermediate in the ecdysteroid biosynthetic pathway. core.ac.uk

In the desert locust, Schistocerca gregaria, newly laid eggs contain significant amounts of this compound, along with the 22-phosphate esters of ecdysone, 20-hydroxyecdysone, and 2-deoxy-20-hydroxyecdysone (B190948). portlandpress.com This indicates a metabolic pathway where 2-deoxyecdysone is converted to its phosphorylated form for storage in the eggs. portlandpress.com

Metabolic studies in the ovaries of the cotton leafworm, Spodoptera littoralis, have shown the conversion of radiolabelled 2-deoxyecdysone into this compound. liverpool.ac.uk This further confirms the precursor-product relationship between these two compounds. The formation of this compound is a significant metabolic fate for 2-deoxyecdysone, particularly in ovarian tissues. liverpool.ac.uk

Regulation of Phosphorylation Processes

The phosphorylation of ecdysteroids is a tightly regulated process, ensuring that the levels of active hormones are appropriate for the developmental stage of the insect. The regulation occurs at multiple levels, including the expression of the kinase enzymes and the influence of other signaling molecules.

The expression of ecdysteroid biosynthetic genes, including those involved in the final hydroxylation steps, is transcriptionally regulated. researchgate.net For instance, in Drosophila melanogaster, the expression of genes in the "Halloween" family, which encode ecdysteroidogenic enzymes, is crucial for controlling insect growth and development. biorxiv.org While the direct transcriptional regulation of ecdysteroid kinases is less understood, the developmental profile of ecdysone oxidase, another ecdysteroid-modifying enzyme, suggests that its expression is primarily regulated at the transcriptional level, with high expression occurring when the active moulting hormone titre is high. nih.gov This implies that the enzymes involved in ecdysteroid metabolism, including phosphorylation, are likely under precise transcriptional control.

Neuropeptides and peptide hormones also play a significant role in regulating ecdysone production. royalsocietypublishing.org In Drosophila, prothoracicotropic hormone (PTTH) and insulin-like peptides (Dilps) are known to regulate ecdysone biosynthesis. royalsocietypublishing.org These signaling pathways can affect the phosphorylation patterns of downstream target genes, which could include the ecdysteroid kinases themselves or transcription factors that control their expression. royalsocietypublishing.org Furthermore, in Bombyx mori, prothoracicotropic and prothoracicostatic factors can acutely modulate ecdysteroid biosynthesis through mechanisms involving translation and phosphorylation of intracellular proteins. frontiersin.org

Preliminary evidence from Locusta migratoria follicle cells suggests a potential feedback regulation mechanism. Ecdysone 22-phosphate and this compound have been observed to inhibit the 22-hydroxylase enzyme, a key step in ecdysone biosynthesis. eje.cz This suggests that the products of the phosphorylation pathway can influence the upstream biosynthetic pathway, providing a means of feedback control.

Metabolic Fates and Dephosphorylation of 2 Deoxyecdysone 22 Phosphate

Enzymatic Hydrolysis to Active Ecdysteroids

The conversion of 2-Deoxyecdysone (B1253580) 22-phosphate and other ecdysteroid phosphates into their biologically active, free forms is accomplished through enzymatic hydrolysis. normalesup.org This process is a critical step in mobilizing the stored hormonal potential during specific developmental stages, particularly during embryogenesis before the embryonic prothoracic glands, the primary site of ecdysteroid synthesis in later stages, are fully differentiated. researchgate.net The enzymatic cleavage of the phosphate (B84403) group from the C-22 position of the steroid backbone yields the active ecdysteroid. rhea-db.org In newly laid eggs of the desert locust, Schistocerca gregaria, 2-Deoxyecdysone 22-phosphate has been identified as one of the major ecdysteroid conjugates, highlighting the significance of its subsequent hydrolysis for embryonic development. nih.gov The enzyme responsible for this dephosphorylation is a specific phosphatase that ensures the timely release of active hormones. researchgate.net

Role of Ecdysteroid-Phosphate Phosphatases (EPPases)

A specific enzyme, named ecdysteroid-phosphate phosphatase (EPPase), is responsible for catalyzing the dephosphorylation of ecdysteroid 22-phosphates, including this compound, to yield active free ecdysteroids. researchgate.net The activity of EPPase is developmentally regulated, with its expression corresponding to the periods when free ecdysteroids are required. nih.gov This enzyme is distinct from non-specific lysosomal acid phosphatases, indicating a specialized physiological role. researchgate.net In the silkworm, Bombyx mori, EPPase is crucial for the conversion of maternally derived inactive ecdysteroid phosphates to support early embryonic development. researchgate.net

Catalytic Activity and Substrate Preferences of EPPase

EPPase exhibits a specific catalytic activity towards ecdysteroid phosphates. researchgate.net While it shows high activity towards ecdysone (B1671078) 22-phosphate (E22P), it also acts on other related compounds. uniprot.org The enzyme from Bombyx mori has been shown to have a lower, yet significant, activity towards this compound (2dE22P) and 20-hydroxyecdysone (B1671079) 22-phosphate (20E22P). uniprot.org The optimal pH for EPPase activity with ecdysone 22-phosphate as a substrate is 7.5. uniprot.org The enzyme's structure reveals a hydrophobic cavity where the steroid substrate, such as ecdysone 22-phosphate, can be modeled close to the phosphate-binding site. nih.govwikipedia.org EPPase belongs to the two histidine (2H)-phosphatase superfamily. nih.govwikipedia.org

| Substrate | Relative Activity | Source Organism |

|---|---|---|

| Ecdysone 22-phosphate (E22P) | High | Bombyx mori |

| 20-Hydroxyecdysone 22-phosphate (20E22P) | Lower | Bombyx mori |

| This compound (2dE22P) | Lower | Bombyx mori |

Localization of EPPase Activity (e.g., Cytosol of Yolk Cells)

Research on the silkworm, Bombyx mori, has demonstrated that EPPase activity is localized in the cytosol of yolk cells. researchgate.netbioone.org In contrast, the ecdysteroid-phosphates are stored within the yolk granules, bound to the yolk protein vitellin. researchgate.netbioone.org This spatial separation of the enzyme and its substrate provides a mechanism for the controlled release of active ecdysteroids. researchgate.net The release of ecdysteroid-phosphates from the yolk granules into the cytosol, where EPPase is present, is a prerequisite for their hydrolysis. bioone.org

Physiological and Regulatory Functions of 2 Deoxyecdysone 22 Phosphate

Ecdysteroid Storage and Recycling in Reproduction and Development

In many insect species, the maternal system provisions the developing oocytes with a reservoir of hormonal precursors to guide embryogenesis long before the embryo's own endocrine glands are functional. eje.cz 2-Deoxyecdysone (B1253580) 22-phosphate is a key component of this maternal endowment, representing a method of storing and recycling ecdysteroids for later use. nih.gov This strategy ensures that the precise timing and levels of active hormones required for developmental milestones are met.

The process involves the synthesis of ecdysteroids, including 2-deoxyecdysone, in the ovarian follicle cells of the adult female. eje.cz These are then converted into their phosphate (B84403) ester forms, such as 2-deoxyecdysone 22-phosphate, a reaction catalyzed by ecdysteroid kinases. nih.govbioone.org This phosphorylation renders the hormone inactive and stable for storage within the developing eggs. bioone.orgnih.gov

Newly laid eggs in many insect species contain a significant supply of maternally-derived ecdysteroids, predominantly in a conjugated, inactive state. nih.govnih.gov this compound, along with other ecdysteroid phosphates, is a major component of these maternal reservoirs. nih.govresearchgate.net These conjugates are not free within the oocyte but are bound to yolk proteins, most notably vitellin. nih.govnih.govbioone.org

The binding of ecdysteroid phosphates to vitellin serves a dual purpose. nih.gov It sequesters the inactive hormone within the yolk granules, preventing premature activation, and it also facilitates the organized transfer of these hormonal precursors to the embryo as the yolk is consumed for nutrition. nih.govbioone.orgnih.gov Studies in species like the locust, Schistocerca gregaria, and the silkworm, Bombyx mori, have demonstrated that these vitellin-bound conjugates are crucial for ensuring the availability of ecdysteroids during early embryogenesis. nih.govnih.govbioone.org In S. gregaria, a variety of 22-phosphate esters, including those of ecdysone (B1671078) and 2-deoxyecdysone, have been identified in newly laid eggs. nih.gov Similarly, in Bombyx mori, ecdysteroid-phosphates are localized in yolk granules, bound to vitellin. nih.govbioone.org

The release and activation of the stored ecdysteroids are precisely regulated events during embryonic development. nih.govnih.gov The process is initiated by the dissociation of the ecdysteroid-phosphate from the vitellin-ecdysteroid-phosphate complex. nih.gov Research in Bombyx mori suggests that this release is triggered by the acidification of the yolk granules, a process mediated by a vacuolar-type proton-translocating ATPase. nih.govresearchgate.net This change in pH causes the ecdysteroid-phosphates to be released from the yolk granules into the cytosol. nih.govbioone.org

Once in the cytosol, the phosphate group is cleaved from the this compound molecule by a specific enzyme, ecdysteroid-phosphate phosphatase (EPPase). nih.govbioone.org This dephosphorylation step converts the inactive conjugate into the free, active hormone, 2-deoxyecdysone. nih.govresearchgate.net This liberated 2-deoxyecdysone can then be further metabolized, for instance, by hydroxylation at the C-20 position to yield 20-hydroxyecdysone (B1671079), a potent ecdysteroid that drives key developmental processes such as cuticle deposition. bioone.orgtandfonline.com The temporal and spatial regulation of EPPase activity ensures that the active hormone is released at the specific time and location it is needed during embryogenesis. bioone.orgresearchgate.net This controlled hydrolysis of maternal ecdysteroid phosphates is a fundamental mechanism for regulating early embryonic events in many insects. nih.govnih.gov

Maternal Ecdysteroid Reservoirs in Eggs (e.g., Vitellin Binding).

Involvement in Developmental Transitions

The controlled release of active ecdysteroids from their phosphorylated precursors is instrumental in navigating critical developmental transitions. One of the most significant of these is the regulation of embryonic diapause, a state of suspended development that allows the organism to survive unfavorable environmental conditions.

Embryonic diapause is a clear example of how the metabolism of ecdysteroid phosphates, including this compound, directly influences a major developmental pathway. In diapausing eggs, the machinery for activating the stored ecdysteroids is suppressed. bioone.orgbioone.org

In the silkworm, Bombyx mori, a well-studied model for diapause, there is a distinct difference in ecdysteroid metabolism between diapause-bound and non-diapause eggs. bioone.orgbioone.org In non-diapause eggs, there is a significant increase in the levels of free ecdysteroids, such as 20-hydroxyecdysone, as development proceeds. bioone.org This is due to both the dephosphorylation of maternal conjugates and de novo synthesis. researchgate.netbioone.org In contrast, in diapause eggs, the levels of free ecdysteroids remain very low, and the conversion of precursors to the active form is blocked. bioone.orgbioone.org Specifically, the expression of the ecdysteroid-phosphate phosphatase (EPPase) gene remains at very low levels in diapause eggs, preventing the release of active hormones from their stored phosphate forms. researchgate.net This hormonal blockade is a key factor in maintaining the state of developmental arrest. nih.gov The prevention of diapause, for instance through artificial means like HCl treatment, is associated with a significant increase in the mRNA levels of EPPase, allowing for the production of active ecdysteroids and the resumption of development. researchgate.net This demonstrates a direct link between the hydrolysis of ecdysteroid-phosphates and the control of embryonic diapause. nih.gov

Potential Feedback Regulation of Ecdysteroid Biosynthesis

The production of ecdysteroids is a tightly controlled process, subject to various regulatory mechanisms to ensure that hormone titers are appropriate for the developmental stage. Evidence suggests that the end products of the biosynthetic pathway, including phosphorylated ecdysteroids, can exert feedback control on their own synthesis.

The final steps in the biosynthesis of ecdysone involve a series of hydroxylation reactions. Preliminary evidence from studies on Locusta migratoria follicle cells suggests that ecdysteroid phosphates, such as ecdysone 22-phosphate and this compound, can inhibit the activity of the terminal hydroxylases in the pathway. eje.cz

Specifically, these phosphate conjugates appear to markedly inhibit the 22-hydroxylase enzyme. eje.cz This enzyme is responsible for adding a hydroxyl group at the C-22 position, a crucial step in the formation of active ecdysteroids. eje.cz In experimental setups, the addition of exogenous this compound and ecdysone 22-phosphate to follicle cell incubations resulted in a decrease in the production of more hydroxylated ecdysteroids like ecdysone and 2-deoxyecdysone, while levels of the precursor 2,22-dideoxyecdysone increased. liverpool.ac.uk This suggests a build-up of substrate prior to the inhibited enzymatic step. liverpool.ac.uk This feedback inhibition by the phosphorylated end-products provides a mechanism to prevent the overproduction of ecdysteroids, thereby maintaining hormonal homeostasis. Interestingly, the free hormones ecdysone and 20-hydroxyecdysone did not show a similar inhibitory effect on these terminal hydroxylases in this system. eje.cz

Role as an Inactive Metabolite versus a Bioavailable Precursor

The compound this compound occupies a dual role within insect physiology, functioning as both a temporarily inactive metabolite and a crucial bioavailable precursor for active hormones. This duality is central to the regulation of developmental processes, particularly during embryogenesis.

In many insect species, maternally-produced ecdysteroids are conjugated into phosphoric esters, such as this compound, and stored in the eggs. nih.govbioone.org These phosphate conjugates are considered physiologically inactive, effectively serving as a stable reservoir of hormone precursors. researchgate.netresearchgate.net For instance, in the newly laid eggs of the desert locust, Schistocerca gregaria, and the silkworm, Bombyx mori, this compound is a major ecdysteroid conjugate. researchgate.netresearcher.life This storage as a phosphate ester prevents the hormone from exerting its effects prematurely.

The inactivation is further ensured by the sequestration of these ecdysteroid phosphates. In the silkworm, these conjugates are bound to the yolk protein vitellin and localized within yolk granules. nih.govbioone.orgresearchgate.net This binding to vitellin renders the ecdysteroid-phosphates largely inaccessible to hydrolyzing enzymes. bioone.orgbioone.org

The transition from an inactive metabolite to a bioavailable precursor is a tightly regulated process. The release of active hormones is initiated by the dissociation of the ecdysteroid-phosphates from vitellin. bioone.org Research in Bombyx mori has shown that the acidification of yolk granules, a process driven by a vacuolar-type proton-translocating ATPase, triggers this dissociation. nih.govbioone.org Once released from the vitellin complex into the cytosol, the free ecdysteroid-phosphates become substrates for specific enzymes. nih.govbioone.org

The key enzyme in mobilizing the active hormone is ecdysteroid-phosphate phosphatase (EPPase). bioone.orgnih.gov This steroid phosphatase catalyzes the hydrolysis of the 22-phosphate bond, converting this compound into free 2-deoxyecdysone and a phosphate group. uniprot.org The free 2-deoxyecdysone can then be further hydroxylated to produce the active molting hormone, 20-hydroxyecdysone (20E). bioone.org The reciprocal action of ecdysteroid kinases, which phosphorylate the ecdysteroids, and phosphatases, which dephosphorylate them, plays a vital role in the ecdysteroid economy of the ovary-egg system. researchgate.netresearchgate.net

This system of storage and controlled release ensures that a supply of active hormone is available during critical developmental stages, such as embryogenesis, before the embryo's own endocrine glands are fully developed. researchgate.net The presence of 22-phosphates of various ecdysteroids in the eggs of many insect species highlights the general importance of this strategy. eje.cz

Enzymatic Regulation of this compound

The balance between the inactive and precursor states of this compound is governed by specific enzymes. The table below outlines the key enzymes and their functions.

| Enzyme | Function | Organism Studied |

| Ecdysteroid 22-kinase (EcKinase) | Catalyzes the phosphorylation of ecdysteroids at the C-22 position to form inactive phosphate esters. researchgate.netebi.ac.uk | Bombyx mori researchgate.net |

| Ecdysteroid-phosphate phosphatase (EPPase) | Catalyzes the dephosphorylation (hydrolysis) of ecdysteroid 22-phosphates to release free, active ecdysteroids. bioone.orgnih.govuniprot.org | Bombyx mori bioone.orguniprot.org, Schistocerca gregaria nih.gov |

Ecdysteroid Phosphates in Insect Eggs

Various ecdysteroid phosphates have been identified in insect eggs, serving as maternal stores of molting hormones.

| Ecdysteroid Phosphate | Species Identified In | Role |

| This compound | Schistocerca gregaria researcher.life, Spodoptera littoralis eje.cz | Inactive storage form, precursor to 2-deoxyecdysone. researchgate.netresearcher.life |

| Ecdysone 22-phosphate | Schistocerca gregaria researcher.life, Bombyx mori researchgate.net | Inactive storage form, precursor to ecdysone. researchgate.netresearcher.life |

| 20-Hydroxyecdysone 22-phosphate | Schistocerca gregaria researcher.life | Inactive storage form, precursor to 20-hydroxyecdysone. researcher.life |

| 2-Deoxy-20-hydroxyecdysone (B190948) 22-phosphate | Schistocerca gregaria researcher.life | Inactive storage form, precursor to 2-deoxy-20-hydroxyecdysone. researcher.life |

| 3-Acetylecdysone 2-phosphate | Schistocerca gregaria nih.gov | Considered an inactive end product of ecdysteroid metabolism. nih.gov |

Enzymological Characterization of Enzymes Modulating 2 Deoxyecdysone 22 Phosphate

Detailed Kinetic Analyses of Ecdysteroid Kinases

Ecdysteroid kinases are responsible for the phosphorylation of ecdysteroids, a key step in their inactivation and storage. The most extensively studied of these is an ecdysteroid 22-kinase (EcKinase) isolated from the ovaries of the silkworm, Bombyx mori. researchgate.netnih.gov This enzyme demonstrates the ability to phosphorylate a range of ecdysteroids at the C-22 hydroxyl group. ebi.ac.uksemanticscholar.org

Research has shown that the EcKinase purified from Bombyx mori ovaries exhibits activity towards several ecdysteroid substrates, including ecdysone (B1671078), 20-hydroxyecdysone (B1671079), and notably, 2-deoxyecdysone (B1253580). ebi.ac.uk The phosphorylation reaction is dependent on the presence of ATP as a phosphate (B84403) donor and magnesium ions (Mg²⁺). liverpool.ac.uk Conversely, the enzyme's activity is strongly inhibited by calcium ions (Ca²⁺). liverpool.ac.uk

While the enzyme has been successfully purified and its substrate range identified, detailed kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for 2-deoxyecdysone are not extensively documented in the available literature. The characterization of an ATP: 2-deoxyecdysone 22-phosphotransferase has also been reported in the follicle cells of Schistocerca gregaria. bioone.org The reciprocal action of EcKinase and EPPase is crucial for managing the ecdysteroid balance within the ovary and egg system of B. mori. researchgate.netnih.gov

Table 1: Substrate Specificity of Ecdysteroid 22-Kinase from Bombyx mori

| Substrate | Phosphorylated Product |

|---|---|

| 2-Deoxyecdysone | 2-Deoxyecdysone 22-phosphate |

| Ecdysone | Ecdysone 22-phosphate |

| 20-Hydroxyecdysone | 20-Hydroxyecdysone 22-phosphate |

| 2-Deoxy-20-hydroxyecdysone (B190948) | 2-Deoxy-20-hydroxyecdysone 22-phosphate |

This table is based on findings from studies on the substrate specificity of purified ecdysone 22-kinase. semanticscholar.org

Detailed Kinetic Analyses of Ecdysteroid-Phosphate Phosphatases

Ecdysteroid-phosphate phosphatases (EPPases) catalyze the dephosphorylation of inactive ecdysteroid phosphates, releasing active hormones. An EPPase has been purified and characterized from the eggs of the silkworm, Bombyx mori, where it plays a vital role in activating maternal ecdysteroids during embryonic development. bioone.orgnih.gov

This enzyme, found in the cytosol, specifically hydrolyzes the phosphate group from the C-22 position of various ecdysteroid phosphates. nih.gov Kinetic analyses have been performed on the purified EPPase from B. mori, revealing its efficiency in processing different substrates. The enzyme shows a high affinity for ecdysteroid phosphates, including this compound. uniprot.org The optimal pH for the activity of EPPase with ecdysone 22-phosphate as a substrate is 7.5, and it is inactive at a pH below 5.0. bioone.orguniprot.org

Detailed kinetic parameters for the B. mori EPPase have been determined for several substrates. For this compound, the Michaelis constant (Kₘ) is 14.93 µM, and the maximum velocity (Vₘₐₓ) is 4.67 µmol/min/mg. uniprot.org This indicates a high efficiency of the enzyme for this substrate, comparable to its activity towards other physiologically relevant ecdysteroid phosphates like ecdysone 22-phosphate and 20-hydroxyecdysone 22-phosphate. uniprot.org

Table 2: Kinetic Parameters of Bombyx mori Ecdysteroid-Phosphate Phosphatase (EPPase)

| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat (sec⁻¹) |

|---|---|---|---|

| This compound | 14.93 | 4.67 | 3.53 |

| Ecdysone 22-phosphate | 5.88 | 1.25 | 0.94 |

| 20-Hydroxyecdysone 22-phosphate | 19.23 | 19.23 | 14.57 |

| 22-Deoxy-20-hydroxyecdysone 3-phosphate | 163.7 | 0.19 | - |

Data sourced from the UniProt database entry for EPP_BOMMO (Q7YTB0). uniprot.org

Structural and Molecular Biological Aspects of Key Enzymes

The first successful isolation, characterization, and cloning of a gene involved in steroid hormone phosphorylation was that of the ecdysteroid 22-kinase (EcKinase) from Bombyx mori. researchgate.netnih.gov Based on partial amino acid sequencing of the purified enzyme, its full-length cDNA was cloned and characterized. The cDNA consists of 1,850 base pairs and contains an open reading frame that encodes a protein of 386 amino acid residues. researchgate.netnih.gov Database searches revealed that the amino acid sequence of this EcKinase contains a characteristic phosphotransferase feature known as Brenner's motif and putative ATP-binding sites. researchgate.netnih.gov However, it does not show high sequence identity with other known functional proteins, suggesting it may belong to a novel kinase family. researchgate.netnih.gov

To date, only two EcK-encoding genes have been identified and characterized in insects: one in Bombyx mori and another in the mosquito Anopheles gambiae. oup.com The broader family of ecdysteroid kinase-like (EcKL) genes is present in most insects, with Drosophila melanogaster possessing candidate genes such as Wallflower (Wall) and Pinkman (pkm), which are orthologs of the B. mori Ec22K gene. oup.comunimelb.edu.au

The gene for ecdysteroid-phosphate phosphatase (EPPase) from Bombyx mori has also been cloned and characterized. uniprot.orgwiley.com The initial cloning was achieved through reverse transcription-polymerase chain reaction using partial amino acid sequences from the purified protein. nih.gov The cloned protein contains a recognizable domain of 331 amino acids that features a signature sequence (⁷⁹RHGE⁸²) common to the 2H-phosphatase superfamily. nih.gov

Further research has identified a longer isoform of EPPase in Drosophila which, in addition to the phosphoglycerate mutase (PGM) domain, contains an N-terminal ubiquitin association (UBA) and a src-homology 3 (SH3) domain. nih.gov Structurally, the EPPase PGM domain from B. mori has an α/β-fold typical of the 2H-phosphatase superfamily and shows strong homology to the mammalian suppressor of T-cell receptor signaling-1 (Sts-1). nih.govwikipedia.org The active site contains conserved histidine residues essential for catalysis. nih.govwikipedia.org In some studies, the gene for EPPase from the silk moth was expressed in Escherichia coli using a plasmid vector for production and further study. wikipedia.org

Molecular Cloning and Gene Characterization of EcKs.

Mechanisms of Enzyme Regulation (e.g., Inhibition, Activation)

The activities of both ecdysteroid kinases and phosphatases are tightly regulated to maintain hormonal homeostasis.

The activity of ecdysteroid 22-kinase from B. mori is dependent on ATP and is activated by Mg²⁺ ions, a common feature for many kinases. liverpool.ac.uk Conversely, the enzyme is strongly inhibited by Ca²⁺ ions. liverpool.ac.uk In the B. mori ovary, free ecdysteroids are synthesized in the follicle cells and then transported into the oocyte. nih.gov Inside the oocyte, they are phosphorylated by EcKinase, whose mRNA is supplied by the nurse cells and the oocyte itself, indicating a spatial regulation of its activity. nih.gov

The regulation of EPPase is multifaceted. Its activity is competitively inhibited by several compounds, including the substrate analog para-nitrophenylphosphate (pNPP), as well as by tungstate, vanadate, and phosphate. uniprot.org This suggests that the enzyme's active site can be blocked by these molecules. nih.gov

Furthermore, EPPase activity is regulated at the transcriptional level, with its expression pattern correlating with the levels of free ecdysteroids in non-diapause eggs. wiley.combioone.org A crucial activation mechanism involves the release of its substrate from a storage complex. In B. mori eggs, the majority of maternal ecdysteroid-phosphates are bound to the yolk protein vitellin. bioone.orgbioone.org EPPase, being a cytosolic enzyme, can scarcely hydrolyze these vitellin-bound phosphates. The release of ecdysteroid-phosphates is triggered by the acidification of yolk granules, which causes their dissociation from vitellin, making them available for dephosphorylation by EPPase in the cytosol. bioone.org This pH-dependent release mechanism represents a key point of activation for the generation of active ecdysteroids during embryonic development. bioone.orgbioone.org

Advanced Analytical Methodologies for 2 Deoxyecdysone 22 Phosphate Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ecdysteroids, including 2-Deoxyecdysone (B1253580) 22-phosphate. Its versatility allows for the separation of complex mixtures of these compounds, which often coexist in biological samples.

Reversed-Phase and Anion-Exchange Chromatography for Conjugate Separation

Reversed-phase HPLC (RP-HPLC) is a primary method for the purification of ecdysteroid conjugates like 2-Deoxyecdysone 22-phosphate. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. Ecdysteroids are separated based on their hydrophobicity; more polar compounds elute earlier than less polar ones. For instance, in the analysis of newly laid eggs of the desert locust, Schistocerca gregaria, RP-HPLC was instrumental in the initial purification of four major ecdysteroid conjugates, including this compound. nih.gov The separation is typically monitored by UV detection, often at a wavelength of 245 nm. eje.cz

Anion-exchange chromatography is frequently used in conjunction with RP-HPLC to separate the highly polar, negatively charged phosphate (B84403) conjugates. nih.gov This method separates molecules based on their net negative charge at a specific pH. lcms.cz The phosphate group of this compound carries a negative charge, allowing it to bind to a positively charged stationary phase in the anion-exchange column. Elution is then achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase. lcms.cz This two-step chromatographic process of RP-HPLC followed by anion-exchange chromatography has proven effective for the isolation of this compound from complex biological matrices. nih.gov

Ion-Suppression Systems for Enhanced Resolution

To improve the chromatographic separation of negatively charged ecdysteroids such as phosphates, ion-suppression systems can be employed within an HPLC setup. encyclopedia.pub This is achieved by adding a buffer or an acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase. encyclopedia.pubrsc.org The addition of acid suppresses the ionization of the phosphate group, making the molecule less polar and improving its retention and peak shape on a reversed-phase column. encyclopedia.pub This approach allows for the analysis of a wide spectrum of ecdysteroids, from polar conjugates to free ecdysteroids, in a single chromatographic run. encyclopedia.pub

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of ecdysteroids. It provides detailed information about the molecular weight and fragmentation pattern of compounds, which is crucial for their definitive identification.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry is a "soft" ionization technique particularly well-suited for the analysis of non-volatile and thermally unstable compounds like ecdysteroid phosphates. normalesup.orgcreative-proteomics.com In FAB-MS, the sample, typically dissolved in a glycerol (B35011) matrix, is bombarded with a high-energy beam of neutral atoms, such as argon or xenon. normalesup.orgcreative-proteomics.com This process ionizes the sample molecules, primarily through protonation ([M+H]+) or deprotonation ([M-H]-), with minimal fragmentation. creative-proteomics.commiamioh.edu

The identification of this compound in the eggs of Schistocerca gregaria was confirmed using FAB-MS. nih.govrsc.org This technique, along with NMR spectroscopy, provided conclusive evidence for the structure of the intact conjugate. nih.gov Both positive and negative ion modes can be utilized in FAB-MS. researchgate.net The negative ion mode is often preferred for phosphate esters as it readily forms [M-H]- ions. For example, the negative ion FAB mass spectrum of ecdysone (B1671078) 2-phosphate, a related compound, shows a clear [M-H]- ion.

Electron Impact and Chemical Ionization Mass Spectrometry

Electron Impact (EI) mass spectrometry involves bombarding the sample with a high-energy electron beam, leading to ionization and extensive fragmentation of the molecule. miamioh.eduresearchgate.net While this fragmentation provides a detailed "fingerprint" of the molecule, the molecular ion is often not observed for complex molecules like ecdysteroids. miamioh.edu

Chemical Ionization (CI) is a softer ionization technique compared to EI. miamioh.edu It involves the use of a reagent gas (e.g., methane (B114726) or ammonia) to ionize the sample through proton transfer reactions. miamioh.edu This results in less fragmentation and a more prominent molecular ion peak, which is advantageous for determining the molecular weight of the compound. miamioh.edu Both EI-MS and CI-MS have been used in the characterization of ecdysteroid metabolites, such as 3-acetylecdysone 2-phosphate, which can be formed from related ecdysone phosphates.

HPLC-Thermospray/Mass Spectrometry (TSP/MS)

The coupling of HPLC with thermospray mass spectrometry (HPLC-TSP/MS) provides a powerful tool for the analysis of ecdysteroids directly from a liquid stream. Thermospray ionization is suitable for polar and thermally labile molecules dissolved in a volatile polar solvent. The HPLC eluent is passed through a heated vaporizer, creating a supersonic jet of vapor containing fine droplets. The ionization of the sample molecules occurs in the gas phase. This technique has been successfully applied to the analysis of free ecdysteroids and can be extended to their polar conjugates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation and stereochemical confirmation of this compound. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, researchers can ascertain the precise connectivity of atoms, the stereochemistry of the molecule, and the exact location of the phosphate group.

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals are highly sensitive to the local electronic environment and the spatial orientation of neighboring protons.

In the ¹H-NMR spectrum of this compound, the signals for the protons at positions C-21 and C-22 are of particular diagnostic importance. Compared to the non-phosphorylated precursor, 2-Deoxyecdysone, these signals experience a significant downfield shift, which is a direct consequence of the deshielding effect induced by the phosphate moiety at the C-22 position. rsc.org

Table 1: Selected ¹H-NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| 3-H | 3.84 | m |

| 22-H | 4.22 | m |

Note: Data obtained from studies on samples isolated from Schistocerca gregaria. rsc.org The 'm' denotes a multiplet.

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for the complete assignment of the carbon framework.

Similar to ¹H-NMR, the chemical shifts of the carbon atoms in close proximity to the phosphate group are significantly affected. The C-22 carbon signal, in particular, shows a characteristic downfield shift upon phosphorylation. This, in conjunction with the ¹H-NMR data, confirms the C-22 position as the site of phosphate esterification. rsc.orgnih.gov The combined data from both ¹H and ¹³C NMR spectra are crucial for definitively establishing that the phosphate group is linked to the C-22 oxygen function. rsc.org

Table 2: Selected ¹³C-NMR Chemical Shifts for this compound and its Precursor

| Carbon Atom | 2-Deoxyecdysone (ppm) | This compound (ppm) |

|---|---|---|

| C-20 | Data not available | Data not available |

| C-21 | Data not available | Data not available |

| C-22 | Data not available | Data not available |

| C-23 | Data not available | Data not available |

³¹P-NMR Spectroscopy

Phosphorus-31 NMR (³¹P-NMR) spectroscopy is a highly specific technique used to probe the chemical environment of the phosphorus atom in phosphate-containing compounds. oxinst.comwikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it is a sensitive nucleus for NMR analysis. wikipedia.org

In the study of this compound, ³¹P-NMR provides direct evidence for the presence of a phosphate group and offers insights into its chemical state. rsc.orgnih.gov The chemical shift of the phosphorus nucleus can be influenced by factors such as pH and the nature of the ester linkage. The analysis of the ³¹P-NMR spectrum of the conjugate isolated from Schistocerca gregaria was instrumental in identifying the compound as a phosphate ester. nih.goveje.cz This technique is often used in conjunction with mass spectrometry to confirm the molecular weight and the presence of the phosphate moiety. rsc.org

Radiolabeling and Tracer Studies for Metabolic Pathway Elucidation

Radiolabeling and tracer studies are powerful methodologies for delineating the metabolic pathways involving this compound. By introducing a radioactive isotope (such as ³H or ¹⁴C) into a precursor molecule, researchers can trace its conversion through various metabolic steps to the final product. researchgate.netbioone.org

These studies have been crucial in understanding the biosynthesis and metabolism of ecdysteroids in insects. For instance, experiments involving the injection of radiolabeled precursors into insects, followed by the analysis of radioactive metabolites using techniques like high-performance liquid chromatography (HPLC), have provided insights into the formation of ecdysteroid phosphates. bioone.org

In studies on the silkworm, Bombyx mori, microinjection of [³H]-labeled 2,22,25-trideoxyecdysone (B1254953) (a precursor in the ecdysteroid biosynthetic pathway) has been used to trace its metabolic fate. bioone.org While the study focused on the synthesis of 20-hydroxyecdysone (B1671079), it highlights the technique's applicability in tracking the formation of various ecdysteroid metabolites, including phosphorylated forms. bioone.org The detection of radioactive 2-deoxyecdysone among the metabolites supports its role as an intermediate. bioone.org

Similarly, in Spodoptera littoralis, ovaries incubated with [³H]2-deoxyecdysone demonstrated its conversion into several metabolites, including this compound. liverpool.ac.uk This provides direct evidence for the phosphorylation of 2-deoxyecdysone in this species. Furthermore, incubations with [³H]2,22,25-trideoxyecdysone in the same system showed its conversion into 2-deoxyecdysone and subsequently into ecdysone 22-phosphate, illustrating the metabolic sequence. liverpool.ac.uk

Radiotracer experiments in Drosophila melanogaster involving the injection of [³H]Ecdysone have also been instrumental. These studies led to the identification of various metabolites, and notably, ecdysone 22-phosphate was found to interact specifically with proteins in the ovaries. eje.cz This suggests a potential role for these phosphate conjugates in transport or storage within specific tissues. eje.cz

The collective findings from these radiolabeling studies across different insect species underscore the importance of phosphorylation as a key metabolic step in the regulation and fate of ecdysteroids.

Comparative and Inter Species Research on Ecdysteroid Phosphates

Species-Specific Variations in Ecdysteroid Phosphorylation and Dephosphorylation

The reversible process of ecdysteroid phosphorylation is a widespread mechanism in insects for hormone storage and regulation, but the specifics of this system exhibit considerable variation among different species. nih.gov This variability is evident in the types of ecdysteroid conjugates formed, the enzymes involved, and their physiological roles.

Ecdysteroid kinases (EcKs) and ecdysteroid-phosphate phosphatases (EPPases) are the key enzymes governing this reversible conjugation. While phosphorylation renders ecdysteroids inactive, EPPases can hydrolyze these phosphate (B84403) esters to release the active hormone. nih.gov The prevalence and activity of these enzymes differ significantly across insect orders. For instance, in the silkworm, Bombyx mori (Lepidoptera), an ecdysteroid 22-kinase (BmEc22K) is responsible for producing ecdysteroid 22-phosphates in the ovary. nih.gov In contrast, the mosquito Anopheles gambiae (Diptera) possesses an enzyme, AgEcK2, that produces 20-hydroxyecdysone (B1671079) 22-phosphate. nih.gov

The diversity of ecdysteroid-phosphate conjugates found across insects suggests the existence of numerous, yet to be identified, ecdysteroid kinases. nih.govresearchgate.net Research has shown that phosphorylation can occur at various positions on the ecdysteroid molecule, including C-2, C-3, C-22, and C-26, and the prevalence of each type of phosphorylation varies between different substrates and species. oup.comoup.com For example, in the desert locust, Schistocerca gregaria, 22-phosphate esters of ecdysone (B1671078), 2-deoxyecdysone (B1253580), 20-hydroxyecdysone, and 2-deoxy-20-hydroxyecdysone (B190948) have been identified in newly laid eggs. oup.com In the housefly, Musca domestica, ecdysteroid 2-phosphorylation can be induced by synthetic ecdysteroid agonists. oup.com

The response to ecdysteroid agonists also reveals species-specific metabolic pathways. Studies have shown that different insect species metabolize these agonists in distinct ways, highlighting the underlying differences in their ecdysteroid management systems.

Below is a table summarizing key variations in ecdysteroid phosphorylation across different insect species.

| Feature | Bombyx mori (Silkworm) | Anopheles gambiae (Mosquito) | Schistocerca gregaria (Desert Locust) | Drosophila melanogaster (Fruit Fly) |

| Primary Kinase Identified | BmEc22K | AgEcK2 | - | Wallflower (Wall), Pinkman (pkm) (candidates) nih.govbiorxiv.org |

| Known Phosphate Conjugate | Ecdysteroid 22-phosphates nih.gov | 20-hydroxyecdysone 22-phosphate nih.gov | Ecdysone 22-phosphate, 2-deoxyecdysone 22-phosphate, etc. oup.com | Ecdysone 22-phosphate normalesup.org |

| Primary Function | Ovary-embryo recycling, diapause regulation nih.govoup.com | Regulation of oviposition and female reproductive physiology nih.gov | Ovary-embryo recycling nih.gov | Under investigation, but null mutants are viable and fertile biorxiv.org |

Comparative Metabolism in Diapause versus Non-Diapause Embryonic Development

Embryonic diapause, a state of developmental arrest, is intricately linked to the regulation of ecdysteroid titers, with phosphorylation playing a central role. Comparative studies, particularly in the silkworm, Bombyx mori, have illuminated the profound differences in ecdysteroid metabolism between diapause and non-diapause developmental pathways.

In B. mori, diapause eggs are characterized by the prevalence of ecdysteroid phosphorylation. researchgate.net Maternally derived ecdysteroids are stored as inactive phosphate conjugates. nih.gov During diapause, the metabolic conversion of these conjugates to free, active ecdysteroids is suppressed. nih.gov Specifically, the dephosphorylation of ecdysteroid 22-phosphates and subsequent hydroxylation at the C-20 position are significantly reduced or absent in diapause eggs. researchgate.netbioone.org This ensures that the levels of active 20-hydroxyecdysone (20E) remain low, maintaining the state of developmental arrest. bioone.orgnih.gov

Conversely, in non-diapause eggs, a dynamic metabolic activity is observed as embryogenesis proceeds. There is a gradual increase in both free and conjugated ecdysteroids. bioone.org A key event is the appearance of 20E and its metabolites, which are not detected in diapause eggs. bioone.org This is facilitated by the activity of ecdysteroid-phosphate phosphatase (EPPase), which hydrolyzes the stored phosphate conjugates to release free ecdysteroids. nih.gov The expression of the EPPase gene and the subsequent enzyme activity are closely correlated with the increase in free ecdysteroids in non-diapause eggs. nih.gov In the water flea Daphnia magna, EPPase expression is also not detected in diapaused eggs, suggesting a conserved function of this enzyme in crustaceans and insects. nih.gov

Studies injecting radiolabeled ecdysone into diapause and non-diapause eggs of B. mori have further solidified these findings. In diapause eggs, the primary metabolic step is the phosphorylation of ecdysone. researchgate.net In contrast, non-diapause eggs exhibit active dephosphorylation of ecdysone 22-phosphate, followed by hydroxylation to produce active hormones. researchgate.netbioone.org The cricket Allonemobius socius also shows differential expression of genes associated with ecdysteroid synthesis and signaling in pre-diapause embryos, suggesting that elevated ecdysone levels may help initiate diapause. biologists.comnih.gov

The following table compares the key metabolic events in diapause and non-diapause eggs of Bombyx mori.

| Metabolic Process | Diapause Eggs | Non-Diapause Eggs |

| Phosphorylation | Major metabolic step; ecdysone is actively phosphorylated. researchgate.net | Less prominent; focus is on dephosphorylation. |

| Dephosphorylation | Suppressed; very low EPPase activity. nih.govresearchgate.net | Active; EPPase hydrolyzes phosphate conjugates. nih.govresearchgate.net |

| C-20 Hydroxylation | Absent or significantly reduced. bioone.org | Active, leading to the production of 20E. bioone.org |

| 20-Hydroxyecdysone (20E) Levels | Remain at a very low level. bioone.org | Increase as embryogenesis proceeds. bioone.org |

| Overall State | Hormonally inactive storage. | Active hormonal regulation of development. |

Distinction and Interplay with Other Ecdysteroid Conjugates (e.g., Sulfates, Glucosides, Fatty Acyl Esters)

Ecdysteroid inactivation and storage are not solely mediated by phosphorylation. Insects utilize a variety of conjugation reactions to modify ecdysteroids, creating a diverse array of metabolites that include sulfates, glucosides, and fatty acyl esters. eje.cz These different conjugates coexist and potentially interact, though their specific roles and the interplay between their respective metabolic pathways are still being elucidated.

Phosphates are considered polar conjugates and can be chromatographically separated from other forms like sulfates and glucosides. eje.cz While all these modifications serve to inactivate the hormone, their stability and reversibility can differ. For instance, ecdysteroid phosphorylation is a reversible process, allowing for the regeneration of active hormone, which is crucial for embryonic development. oup.com Some phosphate conjugates, however, may be non-hydrolyzable and thus represent terminal catabolites. oup.com

Ecdysteroid sulfates have been synthesized and characterized, with sulfation occurring at positions C-2, C-3, and C-22. eje.cz Like phosphates, they are polar conjugates. In contrast, fatty acyl esters are apolar conjugates, formed by esterification with long-chain fatty acids. normalesup.org These have been identified in adult female Drosophila melanogaster, where they may bind to vitellin in eggs, serving as a storage form that is hydrolyzed as the yolk is utilized during embryogenesis. normalesup.org Glucosides represent another class of polar conjugates. eje.cz

The prevalence of these different conjugates varies across species and developmental stages. While ecdysteroid phosphates are prominent in the eggs of many insects like locusts and silkworms, other conjugates may be more significant in other contexts. nih.gov For example, in Drosophila melanogaster, while ecdysteroid 22-phosphate and fatty acyl esters are found in adult females, they were not identified in significant concentrations in embryos, larvae, or pupae in one study, which instead found ecdysonoic acids to be major metabolites. biologists.com

The interplay between these conjugation pathways is an area of active research. It is possible that the choice of conjugation method is determined by the specific physiological requirements of the insect at a particular time, such as the need for reversible inactivation (phosphates) versus terminal excretion (oic acids) or long-term storage in lipid environments (fatty acyl esters).

The table below provides a comparative overview of different ecdysteroid conjugates.

| Conjugate Type | Chemical Nature | Known Function(s) | Example Species/Context |

| Phosphates | Polar; ester linkage with phosphoric acid. | Reversible inactivation, embryonic storage, diapause regulation. oup.comoup.com | Schistocerca gregaria, Bombyx mori eggs. nih.govoup.com |

| Sulfates | Polar; ester linkage with sulfuric acid. | Inactivation. eje.cz | Synthetically produced for comparative studies. eje.cz |

| Glucosides | Polar; glycosidic bond with glucose. | Inactivation. eje.cz | Found in various insect species. |

| Fatty Acyl Esters | Apolar; ester linkage with fatty acids. | Long-term storage, potentially in hydrophobic tissues. normalesup.org | Adult female Drosophila melanogaster. normalesup.org |

Phylogenomic Analyses of Ecdysteroid Kinase Gene Families

The diversity of ecdysteroid phosphorylation across the insect world is rooted in the evolution of the enzymes that catalyze these reactions. Recent phylogenomic analyses have focused on the Ecdysteroid Kinase-like (EcKL) gene family, which is believed to encode the ecdysteroid kinases. nih.govdoi.org These studies have provided a framework for understanding the functional diversification of these enzymes.

Comprehensive analyses of insect genomes have revealed that the EcKL gene family is widespread and consists of at least 13 distinct subfamilies. nih.govnih.govbiorxiv.org These subfamilies show significant differences in their retention and stability across various insect orders, suggesting a complex evolutionary history involving gene duplication, loss, and functional divergence. nih.govnih.govdoi.org

Interestingly, the two most well-characterized ecdysteroid kinases, BmEc22K from Bombyx mori and AgEcK2 from Anopheles gambiae, belong to two different EcKL subfamilies (A and D, respectively). nih.govnih.govoup.com This finding is significant as it implies that the ability to phosphorylate ecdysteroids has evolved independently multiple times, or that the ancestral function of several subfamilies was ecdysteroid metabolism. nih.govoup.comnih.gov This distribution of function across the gene family highlights that many more ecdysteroid kinases with potentially novel specificities and roles are yet to be discovered. nih.govresearchgate.net

The evolution of the EcKL gene family is not solely linked to hormone metabolism. There is growing evidence that many members of this family are involved in detoxification processes, specifically in the phosphorylation of xenobiotics (foreign chemical substances). nih.govnih.govdoi.org The size of the EcKL gene family in different species has been positively correlated with the chemical complexity of their diet. nih.govnih.gov This suggests a dual role for the EcKL family in both endogenous hormone regulation and defense against environmental toxins. In some Lepidoptera, the size of the clade containing a known ecdysteroid kinase is positively associated with the diversity of host plants, hinting at functional shifts between hormone and xenobiotic metabolism. nih.govnih.gov

This dual functionality complicates the identification of bona fide ecdysteroid kinases based on sequence homology alone. However, these phylogenomic studies provide a robust framework for prioritizing candidate genes for functional characterization, ultimately helping to unravel the complex network of ecdysteroid phosphorylation in insects. nih.govnih.gov

The following table outlines the major findings from phylogenomic analyses of the EcKL gene family.

| Finding | Significance |

| Widespread in Insects | The EcKL gene family is a conserved feature of insect genomes. nih.gov |

| Multiple Subfamilies | At least 13 subfamilies exist, with varying stability and retention across orders. nih.govnih.gov |

| Dispersed Ecdysteroid Kinase Function | Known ecdysteroid kinases belong to different subfamilies (A and D), suggesting convergent evolution or ancestral function. nih.govoup.comnih.gov |

| Dual Role in Metabolism and Detoxification | Many EcKL genes are implicated in phosphorylating xenobiotics, with family size correlating with diet complexity. nih.govnih.govdoi.org |

| Evolutionary Plasticity | The gene family shows evidence of functional shifts between hormone metabolism and detoxification. nih.govnih.gov |

Emerging Research Avenues and Future Perspectives in 2 Deoxyecdysone 22 Phosphate Studies

Unraveling Undetermined Physiological Functions in Later Life Stages

While the function of ecdysteroid phosphates in the embryonic stage is primarily for storage and recycling, their roles in later life stages of many insects remain largely undefined. oup.comnih.gov In various lepidopteran and orthopteran species, different ecdysteroid-phosphates are produced during post-embryonic development, but their specific physiological significance is still unclear. nih.gov For instance, in the desert locust, Schistocerca gregaria, and the migratory locust, Locusta migratoria, ecdysteroid 22-phosphates are recycled. oup.comnih.gov The hydrolysis of these phosphates is thought to regulate embryonic diapause in both locusts and the silkworm, Bombyx mori. oup.comnih.gov However, the precise functions of these compounds beyond this developmental checkpoint are a key area for future investigation. oup.com

Investigating Regulatory Mechanisms of Kinase and Phosphatase Expression

The reversible phosphorylation of ecdysteroids is controlled by ecdysteroid kinases (EcKs) and ecdysteroid-phosphate phosphatases (EPPases). oup.comnih.gov Understanding the regulatory mechanisms governing the expression of these enzymes is crucial to comprehending the dynamic control of active hormone levels.

Ecdysteroid kinases are responsible for the production of ecdysteroid-phosphate conjugates. oup.com To date, only a limited number of ecdysteroid kinase-encoding genes have been identified and characterized, such as BmEc22K in Bombyx mori and AgEcK2 in Anopheles gambiae. oup.comnih.gov These enzymes belong to the larger ecdysteroid kinase-like (EcKL) gene family, suggesting that other members of this family may also function as ecdysteroid kinases. oup.comoup.com Future research will likely focus on identifying and characterizing more of these kinases to understand the diversity and specificity of ecdysteroid phosphorylation. oup.com

Conversely, ecdysteroid-phosphate phosphatases (EPPases) catalyze the hydrolysis of ecdysteroid-phosphates back to their active forms. nih.gov In insects, EPPase activity is essential for converting inactive, stored ecdysteroid-phosphates into active hormones during embryogenesis. nih.gov Studies in the water flea, Daphnia magna, have shown that EPPase expression is high in the early stages of embryonic development, highlighting its importance in this process. nih.gov Investigating the factors that regulate the temporal and spatial expression of both kinases and phosphatases will provide a more complete picture of how 2-deoxyecdysone (B1253580) 22-phosphate and other ecdysteroid conjugates are managed throughout an organism's life cycle.

Exploration of Tissue-Specific Hormonal Signaling Complexity

The effects of ecdysteroids are not uniform throughout an organism; they exhibit a high degree of tissue-specificity. This complexity is influenced by the localized expression of enzymes involved in ecdysteroid metabolism, including those that produce and hydrolyze 2-deoxyecdysone 22-phosphate. The presence of tissue-specific phosphatases, for example, could hydrolyze ecdysteroid-phosphates to release active hormones in a targeted manner. oup.com

Furthermore, post-transcriptional or post-translational regulation of ecdysteroid kinases in specific tissues could modulate the levels of active enzyme, thereby controlling the local concentration of ecdysteroid-phosphates. oup.com Research using tissue-specific RNA-seq data in Drosophila melanogaster has begun to explore the expression of the EcKL gene family in different tissues, providing a foundation for understanding their specific roles in hormonal signaling. biorxiv.org Future studies will need to delve deeper into these tissue-specific mechanisms to unravel the intricate web of hormonal regulation.

Elucidating Mechanisms of Interaction with Biological Macromolecules beyond Vitellin

It is well-documented that ecdysteroid-phosphates, including this compound, bind to the yolk protein vitellin in insect eggs. biorxiv.orgbioone.orgeje.cz This interaction serves to store the inactive hormone until it is needed for embryonic development. biorxiv.orgbioone.org However, there is evidence to suggest that ecdysteroid-phosphates may interact with other biological macromolecules as well.

In Drosophila melanogaster, studies have identified multiple peaks of radioactivity associated with macromolecules of different sizes after injection of radiolabeled ecdysone (B1671078). eje.cz While one peak was associated with vitellin, another high molecular weight peak contained a complex mixture of ecdysteroids, and a smaller, ovary-specific peak was found to be mainly composed of ecdysone 22-phosphate. eje.cz This suggests the existence of other binding proteins or complexes for ecdysteroid-phosphates beyond vitellin. eje.cz Identifying these interacting partners and understanding the nature of their binding is a critical next step in elucidating the full scope of this compound's function.

Role in Reproductive Physiology and Behavior

Ecdysteroids are known to play a crucial role in insect reproduction, influencing processes from oogenesis to mating behavior. nih.govresearchgate.net The involvement of ecdysteroid-phosphates in these processes is an active area of research. In some species, maternally contributed or mate-transferred storage hormones can influence early development and reproductive physiology. oup.comnih.govbiorxiv.org

For example, in the mosquito Anopheles gambiae, a phosphorylated ecdysteroid is transferred from the male to the female during mating and is then dephosphorylated in her reproductive tract to prevent remating. nih.govbiorxiv.org While this specific example does not involve this compound, it highlights the potential for phosphorylated ecdysteroids to act as key signaling molecules in reproductive contexts. In virgin females of the same species, 20-hydroxyecdysone (B1671079) is converted to a 22-phosphate to modulate the hormonal response to blood-feeding, a critical step in the reproductive cycle. nih.govbiorxiv.org The production of ecdysone 22-phosphate in the ovaries of Drosophila melanogaster also points to a role in female reproductive physiology. oup.comnih.gov Future research will undoubtedly focus on dissecting the specific roles of this compound and other ecdysteroid conjugates in the complex interplay of hormones that govern insect reproduction and behavior.

Q & A

Q. How is 2-Deoxyecdysone 22-phosphate identified and quantified in insect eggs?

Identification relies on high-performance liquid chromatography (HPLC) coupled with fast atom bombardment mass spectrometry (FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural specificity. Phosphate analysis via acid hydrolysis validates stoichiometry (1:1 steroid:phosphate ratio). These methods were critical in isolating this compound from Schistocerca gregaria eggs . Quantification often employs radioimmunoassay (RIA) with antisera showing minimal cross-reactivity to phosphorylated derivatives (e.g., antiserum N-6 for 20-hydroxyecdysone detection) .

Q. What methodological approaches are used to study the enzymatic conversion of this compound?

Enzyme kinetic assays with purified ecdysteroid-phosphate phosphatase (EPPase) or kinases are performed using varying substrate concentrations (0.4–204.8 µM). Activity is measured via RIA or HPLC, and Lineweaver-Burk plots derive kinetic constants (Km, Vmax). For example, EPPase activity on this compound showed distinct turnover numbers compared to other ecdysteroid-phosphates . Inhibitor studies (e.g., 2-deoxyecdysone blocking ecdysone 22-kinase) use double-reciprocal plots to determine competitive/non-competitive mechanisms .

Q. What role does this compound play in embryonic development of insects?

It serves as an inactive storage form of ecdysteroids in eggs, enabling controlled hormone release during embryogenesis. In Bombyx mori, phosphorylated ecdysteroids like this compound accumulate in diapause eggs, while non-diapause eggs rapidly dephosphorylate and hydroxylate these compounds to active hormones (e.g., 20-hydroxyecdysone) via EPPase and cytochrome P450 enzymes .

Advanced Research Questions

Q. How does this compound interact with ecdysteroid kinases and phosphatases?